4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
Description
4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a pyrazol-3-one core substituted at positions 4 and 5 with a benzyl group and a pyridin-4-yl moiety, respectively. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their pharmacological and material science applications.
Properties
CAS No. |
90280-29-8 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-benzyl-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H13N3O/c19-15-13(10-11-4-2-1-3-5-11)14(17-18-15)12-6-8-16-9-7-12/h1-9H,10H2,(H2,17,18,19) |
InChI Key |
FSONJIMLFLTJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NNC2=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with β-keto esters or diketones. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Halogenated derivatives
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of pyrazolone compounds, including 4-benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one, exhibit significant antidiabetic properties. These compounds have been shown to enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells, potentially offering therapeutic benefits for conditions such as type 2 diabetes and metabolic syndrome .
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells, particularly in ovarian and breast cancer models. The mechanism involves interference with cellular signaling pathways that regulate cell proliferation and survival .
Anti-inflammatory Properties
4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one has been investigated for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating respiratory tract diseases and other inflammatory conditions .
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism is thought to involve antioxidant activity and modulation of neuroinflammatory responses .
Case Studies
Several case studies highlight the efficacy of 4-benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one:
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 4-benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one can be contextualized by comparing it to analogous pyrazolone derivatives. Below is a detailed analysis based on substituent variations, crystallographic data, and reported applications.
Table 1: Structural and Functional Comparison
Key Observations
Electronic Effects :
- The trifluoromethyl (CF₃) groups in the compound from create strong electron-withdrawing effects, which may enhance oxidative stability compared to the benzyl-pyridinyl analog.
- The pyridin-4-yl group in the target compound offers a planar aromatic system for π-π stacking, whereas benzothiazolyl (in ) adds sulfur-based nucleophilicity.
Crystallographic Insights :
- XRD data for the CF₃-substituted pyrazolone reveals a planar pyrazolone core with dihedral angles < 5° between the phenyl and pyrazolone rings, suggesting rigid conjugation. Similar rigidity is expected for the benzyl-pyridinyl analog, though experimental confirmation is lacking.
Thermal and Chemical Stability: The dimeric pyrazolone in exhibits exceptional thermal stability (decomposition > 300°C) due to intramolecular hydrogen bonding and extended conjugation. Monomeric analogs like the target compound likely have lower melting points but greater solubility.
Biological Relevance :
- While the benzothiazolyl derivative has demonstrated antimicrobial activity in related studies, the pyridinyl-benzyl combination in the target compound may favor kinase inhibition due to pyridine’s affinity for ATP-binding pockets.
Biological Activity
4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its effects on various cancer cell lines, as well as its anti-inflammatory and antimicrobial properties.
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol
CAS Number: 90280-21-0
IUPAC Name: 4-benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
Biological Activity Overview
The biological activity of 4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one can be categorized into several key areas:
-
Anticancer Activity
- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, the compound demonstrated an IC50 value of approximately 10 µM against HepG2 cells, indicating moderate potency in inhibiting cell proliferation .
- Anti-inflammatory Effects
- Antimicrobial Activity
The mechanism by which 4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one exerts its biological effects involves:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding: It is hypothesized that the compound interacts with various cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.
Table 1: Anticancer Activity of 4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
Table 2: Anti-inflammatory Activity
Case Studies
-
Case Study on Breast Cancer Treatment:
A study involving the MDA-MB-231 cell line demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers and decreased proliferation rates. -
Case Study on Inflammatory Response:
In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in a significant reduction of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
